molecular formula C18H14N2O3S B2953192 N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034436-01-4

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Katalognummer B2953192
CAS-Nummer: 2034436-01-4
Molekulargewicht: 338.38
InChI-Schlüssel: YGUQTIPQDPHLRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, also known as TDZD-8, is a small molecule inhibitor that has been widely used in scientific research to study various biological processes.

Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition

A study conducted by Zhou et al. (2008) explored the design, synthesis, and biological evaluation of a compound similar to N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, known as MGCD0103. This compound is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It demonstrates significant antitumor activity in vivo, indicating its potential as an anticancer drug (Zhou et al., 2008).

Heterocyclic Synthesis

Mohareb et al. (2004) focused on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which are structurally related to the compound . These esters were synthesized through coupling reactions and investigated for their reactivity towards various nitrogen nucleophiles, leading to the formation of multiple heterocyclic derivatives (Mohareb et al., 2004).

Capillary Electrophoresis

In a study by Ye et al. (2012), nonaqueous capillary electrophoretic separation was developed for imatinib mesylate and related substances, including compounds structurally similar to the one . This method was shown to be promising for quality control of pharmaceuticals (Ye et al., 2012).

Synthesis of Derivatives

Fadda et al. (2013) synthesized new derivatives of tetrahydropyrimidine-thione using a key intermediate that bears structural similarities to N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide. These derivatives were obtained through reactions with haloketones, leading to the formation of various heterocyclic compounds (Fadda et al., 2013).

Luminescent Properties

A study by Srivastava et al. (2017) investigated compounds with a 1,8-naphthalimide structure connected to benzoic acid, similar in structure to the compound . These compounds demonstrated luminescent properties and exhibited multi-stimuli-responsive behavior, indicating potential applications in materials science (Srivastava et al., 2017).

Antidepressant and Nootropic Agents

Thomas et al. (2016) synthesized carbohydrazides and 2-azetidinones, structurally related to the compound , and investigated their antidepressant and nootropic activities. Their results suggested the potential of these compounds as central nervous system active agents (Thomas et al., 2016).

Photosensitive Poly(benzoxazole)

Ebara et al. (2003) developed a synthetic method for a poly(benzoxazole) precursor that has similarities to the compound . This precursor demonstrated photosensitivity and was explored for potential applications in photoresist materials (Ebara et al., 2003).

Antioxidant Activity

Tumosienė et al. (2019) synthesized pyrrolidine-3-carboxylic acid derivatives, structurally related to the compound of interest, and evaluated their antioxidant activity. This research highlights the potential of such compounds in the development of antioxidants (Tumosienė et al., 2019).

Inverse Agonist Activity

Landsman et al. (1997) investigated compounds structurally similar to the one , demonstrating inverse agonist activity at the human cannabinoid CB1 receptor. This research contributes to our understanding of receptor-ligand interactions (Landsman et al., 1997).

Wirkmechanismus

Eigenschaften

IUPAC Name

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-18(13-1-2-16-17(8-13)23-11-22-16)20-9-12-3-5-19-15(7-12)14-4-6-24-10-14/h1-8,10H,9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUQTIPQDPHLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.